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Compound of Interest

Compound Name: PQR620

Cat. No.: B1574294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for PQR620, a

novel, potent, and selective dual mTORC1/2 kinase inhibitor. The information presented herein

is intended for researchers, scientists, and professionals in the field of drug development to

facilitate a deeper understanding of PQR620's pharmacological profile and mechanism of

action.

Introduction
PQR620 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] The

mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and

survival, and its aberrant activation is a hallmark of many cancers and neurological disorders.

[1][2][4] Unlike first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit

mTORC1, PQR620 is a second-generation inhibitor that directly targets the kinase domain of

mTOR, leading to a more complete blockade of mTOR signaling.[3] Its ability to penetrate the

blood-brain barrier makes it a promising candidate for treating both solid tumors and central

nervous system (CNS) disorders.[5][6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PQR620.
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Table 1: In Vitro Activity of PQR620

Parameter Value Cell Line / System Source

Binding Affinity

mTOR Ki 6 nM Enzymatic Assay [2]

mTOR Ki 10.8 nM Enzymatic Assay [8]

PI3Kα Ki 4.2 µM Enzymatic Assay [8]

Selectivity

(PI3Kα/mTOR)
>1000-fold

Enzymatic Binding

Assays
[4][9]

Signaling Inhibition

p-PKB (Ser473) IC50 0.2 µM (200 nM) A2058 Melanoma [4][9]

p-S6 (Ser235/236)

IC50
0.1 µM (100 nM) A2058 Melanoma [4][9]

Anti-proliferative

Activity

Mean IC50 919 nM 66 Cancer Cell Lines [8]

Median IC50 250 nM
44 Lymphoma Cell

Lines
[9]

Median IC50 (B-cell

tumors)
250 nM Lymphoma Cell Lines [9]

Median IC50 (T-cell

tumors)
450 nM Lymphoma Cell Lines [9]

Table 2: Pharmacokinetics of PQR620 in Male C57BL/6J Mice (Single Oral Dose)
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Parameter Plasma Brain Muscle Source

Dose 50 mg/kg 50 mg/kg 50 mg/kg [1][2]

Cmax (Maximum

Concentration)
4.8 µg/mL 7.7 µg/mL 7.6 µg/mL [1][2]

Tmax (Time to

Cmax)
30 minutes 30 minutes 2 hours [1][2]

t1/2 (Half-life) ~5 hours ~5 hours Not Reported [1][2]

AUC0-8h (Total

Exposure)
20.5 µgh/mL 30.6 µgh/mL 32.3 µg*h/mL [1][2]

Brain:Plasma

Ratio
~1.6 - - [7]

Table 3: In Vivo Efficacy of PQR620
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Indication Model
Treatment
Regimen

Key Findings Source

Ovarian

Carcinoma

OVCAR-3

Xenograft
Daily, oral dosing

Effectively

attenuated tumor

growth.

[1][2][5][6]

Lymphoma

(DLBCL)

SU-DHL-6 &

RIVA Xenografts

100 mg/kg/day,

oral, for 14-21

days

2-fold decrease

in tumor volume

vs. control.

Synergistic effect

with venetoclax.

[3][9]

Non-Small Cell

Lung Cancer

pNSCLC-1

Xenograft

30 mg/kg/day,

oral, for 21 days

Robustly

inhibited

xenograft growth.

[10]

Tuberous

Sclerosis

(Epilepsy)

TSC Mouse

Model
Daily dosing

Attenuated

epileptic

seizures.

[5][6]

Chronic Epilepsy Mouse Model Tolerable doses

Significantly

increased

seizure

threshold.

[7]

Table 4: Tolerability of PQR620
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Species Study Type
Maximum
Tolerated Dose
(MTD)

Observations Source

Mice Single Dose 150 mg/kg

Excellent

tolerability

observed.

[1][2]

Rats
14-day GLP

Toxicology
30 mg/kg

Very good

tolerability;

minor, dose-

related changes

in body weight

and blood count.

[1][2]

Experimental Protocols
3.1 In Vitro Kinase and Cell-Based Assays

Enzymatic Binding Assays: The binding affinity (Ki) of PQR620 to mTOR and PI3Kα was

determined using standard enzymatic assays. These assays typically involve incubating the

purified enzyme with the inhibitor at various concentrations and a labeled ligand to determine

the displacement and calculate the inhibition constant.[4][8]

Cellular Signaling Inhibition: To measure the inhibition of downstream mTOR signaling, cell

lines such as A2058 melanoma were stimulated and then treated with varying concentrations

of PQR620.[4] The phosphorylation status of key mTORC1 and mTORC2 substrates, such

as ribosomal protein S6 (a downstream target of S6K, regulated by mTORC1) and AKT/PKB

at Serine 473 (a direct target of mTORC2), was quantified using methods like Western

blotting or PathScan analysis.[1][2][4]

Anti-proliferative Assays: The effect of PQR620 on cell growth was assessed across large

panels of cancer cell lines.[8][9] Cells were typically seeded in 96-well plates and exposed to

a range of PQR620 concentrations for a period of 72 hours. Cell viability was then measured

using colorimetric assays (e.g., CCK-8) to determine the half-maximal inhibitory

concentration (IC50).[3][9]
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3.2 In Vivo Pharmacokinetic (PK) Studies

Animal Model: Male C57BL/6J mice were used for PK evaluations.[1][2]

Dosing: A single oral dose of PQR620 (e.g., 50 mg/kg) was administered.[1][2]

Sample Collection: At various time points post-administration (e.g., 30 minutes, 2 hours, up

to 8 hours), blood, brain, and muscle tissues were collected.

Analysis: The concentration of PQR620 in the plasma and homogenized tissue samples was

quantified using a validated analytical method, likely LC-MS/MS (Liquid Chromatography

with tandem mass spectrometry). PK parameters including Cmax, Tmax, t1/2, and AUC were

then calculated from the concentration-time profiles.[1][2]

3.3 In Vivo Efficacy (Xenograft) Studies

Animal Models: Studies utilized immunodeficient mice (e.g., NOD-Scid or SCID mice) to

allow for the growth of human tumor xenografts.[9][10]

Tumor Implantation: Human cancer cells (e.g., OVCAR-3, SU-DHL-6, or primary pNSCLC-1

cells) were subcutaneously inoculated into the flanks of the mice.[9][10]

Treatment: Once tumors reached a specified volume (e.g., 100-150 mm³), mice were

randomized into control (vehicle) and treatment groups.[9][10] PQR620 was administered

orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).[9][10]

Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) with

calipers. At the end of the study, tumors were excised and weighed.[10] Pharmacodynamic

assessments, such as Western blotting of tumor lysates to confirm mTOR pathway inhibition,

were also performed.[10]

Signaling Pathways and Experimental Workflows
4.1 PQR620 Mechanism of Action in the mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the inhibitory action

of PQR620 on both mTORC1 and mTORC2 complexes.
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Caption: PQR620 inhibits both mTORC1 and mTORC2 complexes.

4.2 General Workflow for In Vivo Xenograft Efficacy Studies

This diagram outlines the typical experimental process for evaluating the anti-tumor efficacy of

PQR620 in a mouse xenograft model.
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Caption: Workflow for preclinical in vivo xenograft studies.

4.3 Proposed Dual Mechanism of PQR620 in NSCLC

In Non-Small Cell Lung Cancer (NSCLC) cells, PQR620 has been shown to exert its anti-tumor

effects through both mTOR-dependent and mTOR-independent pathways.
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Caption: Dual mechanism of PQR620 in NSCLC cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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